molecular formula C25H23FN2O4S B11420610 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11420610
M. Wt: 466.5 g/mol
InChI Key: UVFMALNRQUZHHB-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzothiazepine core, which is known for its biological activity, and is further modified with methoxy and fluorophenyl groups to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazepine ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and fluorophenyl groups, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halides and bases are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s benzothiazepine core is known for its potential therapeutic effects, making it a candidate for drug development.

    Pharmacology: Studies on this compound can provide insights into its mechanism of action and potential as a pharmaceutical agent.

    Biological Research: The compound can be used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The benzothiazepine core is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxy and fluorophenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide is unique due to its combination of a benzothiazepine core with methoxy and fluorophenyl groups. This unique structure may confer specific biological activities and properties not found in similar compounds.

Properties

Molecular Formula

C25H23FN2O4S

Molecular Weight

466.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C25H23FN2O4S/c1-31-20-11-10-16(12-21(20)32-2)23-14-25(30)28(19-8-3-4-9-22(19)33-23)15-24(29)27-18-7-5-6-17(26)13-18/h3-13,23H,14-15H2,1-2H3,(H,27,29)

InChI Key

UVFMALNRQUZHHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)F)OC

Origin of Product

United States

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